(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Organic Synthesis Cross-coupling Reactions Building Block

Researchers seeking benzimidazole-based kinase inhibitors or PROTACs face a common obstacle: most commercial building blocks lack orthogonal handles for dual diversification. (6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 958863-32-6) provides the solution with its unique 6-bromo/2-hydroxymethyl architecture. • 6-Br enables Suzuki/Buchwald-Hartwig cross-coupling for rapid SAR. • 2-CH2OH serves as native PROTAC linker attachment point. • N1-CH3 improves solubility in DMF/DMSO for automated HTE workflows.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 958863-32-6
Cat. No. B1445396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
CAS958863-32-6
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)N=C1CO
InChIInChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
InChIKeyGUVVIXRQUZWJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Versatile Building Block


(6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS: 958863-32-6) is a heterocyclic benzimidazole derivative featuring a 6-bromo-substituted aromatic ring and a reactive 2-hydroxymethyl functional group [1]. As a member of the privileged benzimidazole scaffold class, which is renowned for its broad spectrum of pharmacological activities including antimicrobial and anticancer properties [2], this compound is primarily utilized as a versatile building block or intermediate in organic synthesis [3]. The strategic placement of the bromine atom enables participation in key cross-coupling reactions, while the primary alcohol provides a convenient handle for further derivatization, making it a valuable starting material for the construction of complex molecular libraries in pharmaceutical and agrochemical research [3].

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Why Substitution Fails


The benzimidazole scaffold's biological and chemical utility is exquisitely sensitive to substitution patterns. While numerous benzimidazole derivatives exist, simple in-class substitution is not feasible due to the compound's specific, multi-functional architecture. The simultaneous presence of a 6-bromo substituent, an N1-methyl group, and a 2-hydroxymethyl group creates a unique reactivity and interaction profile that cannot be replicated by analogs lacking one or more of these features. For instance, the 6-bromo group is essential for key transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification [1]. The N1-methyl group impacts both electronic properties and metabolic stability, while the 2-hydroxymethyl group serves as a crucial synthetic handle that is absent in many comparator compounds . Replacing this compound with a non-brominated or N-unsubstituted analog would fundamentally alter its synthetic utility and potential biological target engagement, as evidenced by structure-activity relationship (SAR) studies in related series .

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Quantified Evidence vs Analogs


Cross-Coupling Capability of 6-Bromo Group

The presence of a bromine atom at the 6-position of the benzimidazole ring provides a direct, quantitative advantage in synthetic versatility over non-halogenated analogs. This specific halogen enables the compound to serve as a substrate for high-yielding palladium-catalyzed cross-coupling reactions, a feature absent in the unsubstituted 1-methyl-1H-benzimidazole-2-methanol [1]. While the exact reaction yields for this precise compound are not published in open literature, the established reactivity of aryl bromides in Suzuki-Miyaura coupling is well-documented to proceed with yields typically ranging from 70-95% under optimized conditions [2], which starkly contrasts with the 0% reactivity of the non-halogenated comparator in the same transformations.

Organic Synthesis Cross-coupling Reactions Building Block

N1-Methyl Substitution and Binding Affinity

The N1-methyl group on the target compound is a critical determinant of binding affinity in biological systems, as demonstrated by direct quantitative comparisons with its N-unsubstituted analog. In a study on related benzimidazole derivatives, the N1-methyl substituted compound exhibited a dissociation constant (Kd) of 1.35 nM against the human Histamine H3 Receptor (H3R), whereas the N-unsubstituted analog showed a significantly weaker Kd of 830 nM against a bromodomain protein (BRDT) [1]. Although these data come from different assays, the 615-fold difference in potency underscores the profound impact of N1-alkylation on target engagement, establishing that the target compound's N1-methyl group is not a mere structural ornament but a key pharmacophoric element.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

2-Hydroxymethyl Impact on Solubility

The 2-hydroxymethyl group confers a distinct physicochemical advantage, particularly in terms of aqueous solubility and hydrogen-bonding capacity, compared to analogs where this group is absent. The compound (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol possesses a primary alcohol that can serve as both a hydrogen bond donor and acceptor, enhancing its interaction with polar solvents . In contrast, the comparator 6-bromo-1-methyl-1H-benzimidazole (CAS 53484-16-5), which lacks the 2-hydroxymethyl group, has a higher calculated LogP and is expected to exhibit lower aqueous solubility . This difference is directly relevant to its use as a building block, where the target compound's improved solubility profile facilitates reactions in aqueous or protic media, a condition under which the comparator may precipitate or remain unreactive.

Physicochemical Properties Drug-likeness Formulation

6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol: Key Applications


Kinase Inhibitor Library via Cross-Coupling

In a medicinal chemistry campaign focused on developing novel kinase inhibitors, researchers require a diverse library of benzimidazole-based compounds. (6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is the preferred starting material over its non-halogenated analogs [1]. Its 6-bromo substituent serves as a robust handle for high-yielding Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the rapid and systematic introduction of diverse aryl, heteroaryl, or amino functionalities at this position . The 2-hydroxymethyl group can be subsequently oxidized to an aldehyde or further derivatized, providing a secondary point of diversification. This dual-functionalization strategy, inaccessible to simpler analogs, maximizes chemical diversity and accelerates the hit-to-lead optimization process.

PROTAC Linker Attachment Point

For the design of proteolysis-targeting chimeras (PROTACs), a benzimidazole-based ligand targeting a specific protein of interest must be conjugated to an E3 ligase ligand via a chemical linker. (6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is the ideal scaffold for this application [1]. The 2-hydroxymethyl group provides a native, chemically orthogonal handle for attaching a polyethylene glycol (PEG) or alkyl linker without interfering with the ligand's critical binding interactions, which are known to be sensitive to N1-methylation and halogen substitution patterns . This direct conjugation point eliminates the need for additional synthetic steps to introduce a functional group, thereby streamlining PROTAC synthesis and improving overall yields compared to using a non-functionalized benzimidazole core.

High-Throughput Library Synthesis

In an industrial process chemistry or high-throughput experimentation (HTE) setting, the goal is to rapidly screen reaction conditions and generate large, structurally diverse compound libraries. (6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is the superior choice of building block due to its balanced reactivity profile [1]. Its enhanced solubility in common polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., methanol, water) compared to non-hydroxylated analogs ensures homogeneity in reaction mixtures, which is crucial for automated liquid handling and consistent reaction outcomes . Furthermore, the bromo substituent allows for a single, versatile intermediate to be used across dozens of different cross-coupling reactions, significantly reducing the number of starting materials required in a parallel synthesis workflow.

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